molecular formula C34H41NO18 B14730705 Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile CAS No. 5401-54-7

Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile

Cat. No.: B14730705
CAS No.: 5401-54-7
M. Wt: 751.7 g/mol
InChI Key: VOZGJFHALJQFKA-UHFFFAOYSA-N
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Description

Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile is a complex organic compound characterized by its unique structure, which includes multiple acetylated hexopyranosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile typically involves multiple steps, starting with the acetylation of hexopyranosyl groups. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl nucleophile reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylated hexopyranosyl groups can mimic natural substrates, allowing the compound to inhibit or modulate the activity of enzymes like glycosidases. This interaction can affect various biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside: This compound has a similar structure but includes a thio group, which can alter its reactivity and biological activity.

    Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside:

Uniqueness

Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile is unique due to its specific arrangement of acetylated hexopyranosyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5401-54-7

Molecular Formula

C34H41NO18

Molecular Weight

751.7 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[[3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C34H41NO18/c1-16(36)43-14-25-27(45-17(2)37)29(47-19(4)39)31(49-21(6)41)33(52-25)44-15-26-28(46-18(3)38)30(48-20(5)40)32(50-22(7)42)34(53-26)51-24(13-35)23-11-9-8-10-12-23/h8-12,24-34H,14-15H2,1-7H3

InChI Key

VOZGJFHALJQFKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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